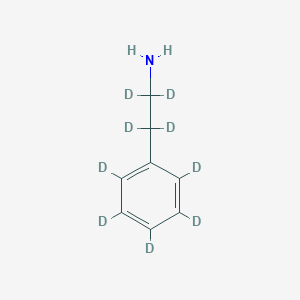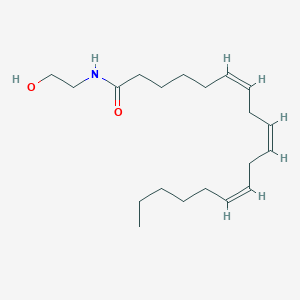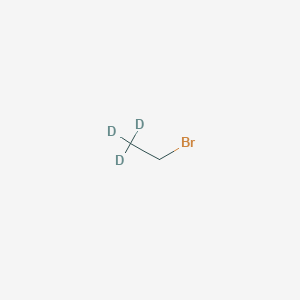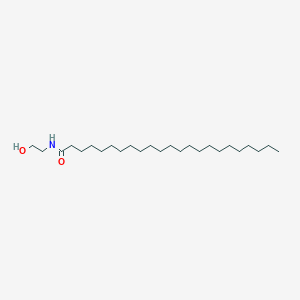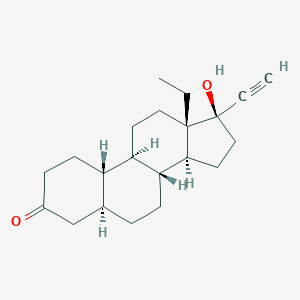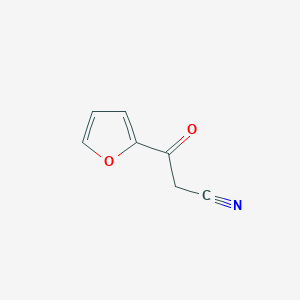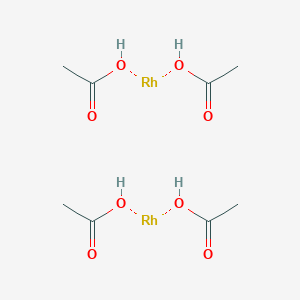
Tetraacetato de dirhodio
Descripción general
Descripción
Dirhodium tetraacetate, also known as Dirhodium tetraacetate, is a useful research compound. Its molecular formula is C8H12O8Rh2 and its molecular weight is 441.99 g/mol. The purity is usually 95%.
The exact mass of the compound Dirhodium tetraacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dirhodium tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dirhodium tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador para reacciones químicas
Se sabe que el tetraacetato de dirhodio es un catalizador eficaz para varias reacciones químicas . Estos incluyen:
- Descomposición de compuestos de diazo
- Reacción de transferencia de nitreno
- Inserción de carbeno en enlaces C–H alifáticos y aromáticos
- Cicloadición aromática
- Hidrosililación de alquinos
- Oxidación de alcoholes
Posible agente anticancerígeno
El compuesto se ha considerado como un posible agente anticancerígeno . Forma aductos con proteínas como la lisozima de clara de huevo de gallina (HEWL), lo que podría arrojar luz sobre el mecanismo de acción de estos posibles agentes anticancerígenos<a aria-label="1: The compound has been considered as a potential anticancer agent13" data-citationid="927dccde-d068-f90f-ce2
Mecanismo De Acción
Target of Action
Dirhodium tetraacetate, also known as Rhodium(II) acetate dimer, primarily targets proteins and DNA. It has been found to extensively react with the model protein bovine pancreatic ribonuclease (RNase A) . The compound binds to the protein via coordination of the imidazole ring of a Histidine (His) side chain . Additionally, dirhodium tetraacetate has been shown to bind to B-DNA double helical structures .
Mode of Action
The interaction of dirhodium tetraacetate with its targets involves the coordination of the imidazole ring of a His side chain to one of its axial sites . This binding occurs while the dirhodium center and the acetato ligands remain unmodified . The compound extensively reacts with RNase A, indicating a strong interaction with this protein .
Biochemical Pathways
It’s known that the compound can break up the direct rh(ii)–rh(ii) bond and its carboxylate framework in the presence of glutathione, an antioxidant present in cells . This reaction could potentially affect various biochemical pathways, including those involving glutathione.
Result of Action
The binding of dirhodium tetraacetate to proteins and DNA can result in various molecular and cellular effects. For instance, the binding to RNase A could potentially affect the protein’s function . Additionally, the compound’s interaction with DNA could influence DNA structure and function . These interactions could potentially contribute to the compound’s cytotoxic activity .
Action Environment
The action, efficacy, and stability of dirhodium tetraacetate can be influenced by various environmental factors. For example, the presence of glutathione can lead to the breakdown of the compound’s Rh(II)–Rh(II) bond and carboxylate framework
Análisis Bioquímico
Biochemical Properties
Dirhodium tetraacetate extensively reacts with proteins such as bovine pancreatic ribonuclease (RNase A) . The metal compound binds the protein via coordination of the imidazole ring of a His side chain to one of its axial sites, while the dirhodium center and the acetato ligands remain unmodified . This interaction provides valuable information for the design of artificial dirhodium-containing metalloenzymes .
Cellular Effects
Dirhodium tetraacetate exhibits an appreciable carcinostatic activity, though lower than cisplatin .
Molecular Mechanism
The structure of the dirhodium/DNA adduct reveals a dimetallic center binding to an adenine via axial coordination . This interaction with DNA could play a crucial role in the antitumor properties of dirhodium tetraacetate .
Propiedades
Número CAS |
15956-28-2 |
|---|---|
Fórmula molecular |
C8H12O8Rh2 |
Peso molecular |
441.99 g/mol |
Nombre IUPAC |
rhodium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
Clave InChI |
SYBXSZMNKDOUCA-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |
Key on ui other cas no. |
42204-14-8 15956-28-2 |
Descripción física |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
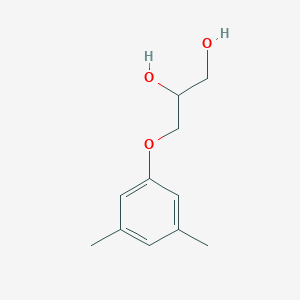
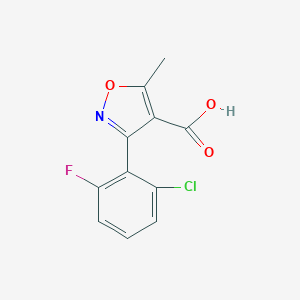
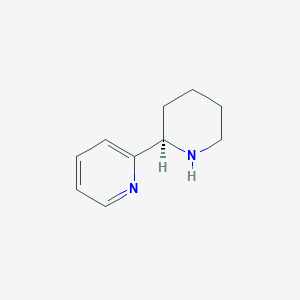
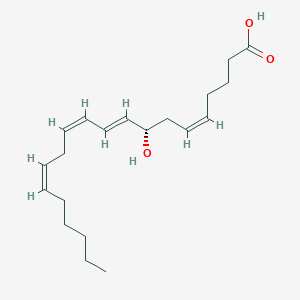
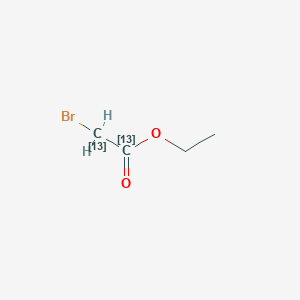
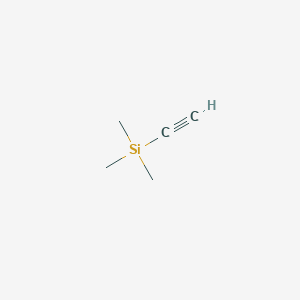
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)
